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Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B1589628 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 8-Oxa-2-
azaspiro[4.5]decan-3-one

Introduction: The Significance of the Spirocyclic
Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that

offer three-dimensional complexity, metabolic stability, and precise vectoral orientation of

functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a

single atom, have emerged as a privileged structural motif. 8-Oxa-2-azaspiro[4.5]decan-3-one
(CAS No. 194862-84-5) represents a key heterocyclic building block within this class.[1] Its

unique topology, combining a tetrahydropyran ring with a γ-lactam, provides a rigid framework

that is of significant interest to researchers in drug discovery. While extensive research has

been conducted on related isomers, such as muscarinic agonists for potential Alzheimer's

therapy, the specific physicochemical profile of this compound is not widely published,

necessitating a foundational guide for its characterization.[2]

This document serves as a technical guide for researchers, scientists, and drug development

professionals. It consolidates the available computational data for 8-Oxa-2-
azaspiro[4.5]decan-3-one and, more critically, provides detailed, field-proven methodologies

for the experimental determination of its core physicochemical properties. The protocols

described herein are designed to be self-validating, ensuring the generation of robust and

reliable data essential for advancing discovery programs.
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Part 1: Molecular and Structural Identity
A precise understanding of a compound's structure is the bedrock of all subsequent

characterization.

Chemical Name: 8-Oxa-2-azaspiro[4.5]decan-3-one

CAS Number: 194862-84-5

Molecular Formula: C₈H₁₃NO₂[3]

Appearance: White crystalline powder

Table 1: Structural and Molecular Identifiers

Identifier Value Source

IUPAC Name
8-oxa-2-azaspiro[4.5]decan-3-

one
Sigma-Aldrich

Molecular Weight 155.19 g/mol ---

Monoisotopic Mass 155.09464 Da PubChemLite[3][4]

SMILES C1COCCC12CC(=O)NC2 PubChemLite[3]

InChI

InChI=1S/C8H13NO2/c10-7-5-

8(6-9-7)1-3-11-4-2-8/h1-6H2,

(H,9,10)

PubChemLite[3]

InChIKey
KPHVZBBAIJUNAC-

UHFFFAOYSA-N
PubChemLite[3]

Part 2: Computational Physicochemical Profile
Prior to embarking on laboratory work, in-silico models provide valuable estimations of a

compound's properties, guiding experimental design and helping to contextualize its potential

role in a biological system. These predictions are derived from the compound's structure using

established algorithms.
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Table 2: Predicted Physicochemical Properties

Property Predicted Value
Significance in
Drug Discovery

Source

XlogP -0.3

Indicates high

hydrophilicity,

suggesting good

aqueous solubility but

potentially poor

membrane

permeability.

PubChemLite[3]

Topological Polar

Surface Area (TPSA)
49.4 Å²

Reflects the surface

area occupied by

polar atoms; a value <

140 Å² is generally

associated with good

cell permeability.

---

Hydrogen Bond

Donors
1

Influences solubility

and receptor binding

interactions.

---

Hydrogen Bond

Acceptors
2

Influences solubility

and receptor binding

interactions.

---

Rotatable Bonds 0

The rigid spirocyclic

system minimizes

conformational

flexibility, which can

be advantageous for

receptor affinity and

metabolic stability.

---

These computational values suggest that 8-Oxa-2-azaspiro[4.5]decan-3-one is a polar,

hydrophilic molecule with a rigid structure. The low XlogP, in particular, points towards the

necessity of precise experimental determination of its solubility and lipophilicity.
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Part 3: Experimental Characterization Protocols
The following sections detail the standard, robust methodologies for determining the key

physicochemical properties of a novel compound like 8-Oxa-2-azaspiro[4.5]decan-3-one. The

causality behind experimental choices is explained to ensure a deep understanding of the

process.

Workflow for Physicochemical Characterization
A systematic approach is crucial for efficient and accurate characterization. The following

workflow outlines the logical progression from initial purity assessment to detailed property

measurement.
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Phase 1: Purity & Identity Confirmation

Phase 2: Core Property Determination

Phase 3: Data Integration

Purity Assessment (HPLC-UV, LC-MS)

Structural Confirmation (¹H NMR, ¹³C NMR, HRMS)

Identity Confirmed

Melting Point & Thermal Stability (DSC)

Aqueous Solubility (Shake-Flask Method)

Acid/Base Dissociation Constant (pKa) (Potentiometric Titration)

Lipophilicity (LogP/LogD) (Shake-Flask or HPLC)

Data Analysis & Interpretation

Final Physicochemical Profile Report

Click to download full resolution via product page

Caption: General workflow for physicochemical characterization of a new chemical entity.
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Melting Point and Thermal Stability
Importance: The melting point is a fundamental indicator of purity. A sharp melting range

typically signifies a high-purity crystalline solid. Furthermore, thermal analysis by Differential

Scanning Calorimetry (DSC) provides critical information on stability, polymorphism, and

potential degradation, which is vital for formulation and storage decisions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a

certified indium standard (m.p. 156.6 °C). This step is crucial for data accuracy and

trustworthiness.

Sample Preparation: Accurately weigh 1-3 mg of 8-Oxa-2-azaspiro[4.5]decan-3-one into a

standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to

serve as the reference.

Thermal Program:

Equilibrate the system at 25 °C.

Ramp the temperature from 25 °C to a temperature sufficiently above the expected

melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. The controlled ramp ensures

thermal equilibrium and reproducible results.

Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative

degradation.

Data Analysis:

The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

The sharpness of the peak indicates the purity. Broad peaks may suggest impurities or

multiple thermal events.

Integrate the peak area to determine the heat of fusion (ΔHfus).
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Observe the thermogram for any other thermal events, such as decomposition (indicated

by a broad, irregular exotherm or endotherm at higher temperatures).

Aqueous Thermodynamic Solubility
Importance: Aqueous solubility is a critical determinant of a drug's bioavailability and

formulation feasibility. Poor solubility can be a major hurdle in drug development. The "gold

standard" for its determination is the shake-flask method, which measures the equilibrium

concentration of a compound in a saturated solution.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically

relevant pH of 7.4. Filter the buffer through a 0.22 µm filter.

Sample Addition: Add an excess amount of the solid compound to a series of glass vials

containing the pH 7.4 buffer. The visible excess of solid is necessary to ensure that

equilibrium is reached from a saturated state.

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant

temperature (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period

allows the system to reach thermodynamic equilibrium. A preliminary kinetic study can

determine the minimum time required to reach a plateau in concentration.

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess

solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a low-

binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to

avoid artificially inflating the measured concentration.

Quantification:

Prepare a standard calibration curve of the compound in the buffer/organic solvent mixture

used for analysis.

Dilute the filtered supernatant into the linear range of the calibration curve.
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Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS

method.

Data Reporting: The average concentration from replicate measurements is reported as the

thermodynamic solubility in mg/mL or µM.

Start: Excess Solid Compound
+ pH 7.4 Buffer

Equilibrate for 24-48h
(Constant Temp. Shaking)

Settle Undissolved Solid

Filter Supernatant
(0.22 µm Syringe Filter)

Separate Phases

Quantify Concentration
(HPLC-UV or LC-MS)

Analyze Aliquot

Result: Thermodynamic Solubility

Click to download full resolution via product page

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1589628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Constant (pKa)
Importance: The pKa value defines the extent of ionization of a molecule at a given pH. Since

ionization state profoundly affects solubility, permeability, and receptor binding, pKa is a non-

negotiable parameter in drug discovery. The γ-lactam in 8-Oxa-2-azaspiro[4.5]decan-3-one is

expected to have a very weakly acidic N-H proton, likely with a pKa outside the physiological

range, but this must be confirmed experimentally.

Experimental Protocol: Potentiometric Titration

Instrument Setup: Use a calibrated automated titrator equipped with a pH electrode.

Calibrate the electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a

co-solvent system (e.g., methanol/water or DMSO/water) to ensure sufficient initial solubility.

The presence of a co-solvent will shift the apparent pKa (pₛKa), which must be corrected.

Titration Procedure:

Sparge the solution with nitrogen to remove dissolved CO₂, which can interfere with the

titration of bases.

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all

species fully.

Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH),

recording the pH value after each incremental addition of titrant.

Data Analysis and Correction:

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the

half-equivalence point.

For co-solvent systems, perform titrations at multiple solvent ratios (e.g., 20%, 40%, 60%

methanol) and extrapolate the results to 0% organic solvent using a Yasuda-Shedlovsky

plot to obtain the true aqueous pKa. This correction is essential for obtaining a

thermodynamically relevant value.
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Part 4: Synthesis and Purity Considerations
The reliability of all physicochemical data hinges on the purity of the sample. Synthetic routes

for oxa-azaspiro[4.5]decane scaffolds often involve multi-step processes, such as tandem

cyclization reactions.[5][6] Potential impurities could include starting materials, reagents, or

diastereomers. Therefore, it is imperative that the material used for characterization is of high

purity (typically >97%), as confirmed by orthogonal analytical methods like HPLC, LC-MS, and

NMR.

Conclusion
8-Oxa-2-azaspiro[4.5]decan-3-one is a valuable building block for creating structurally

complex molecules for drug discovery and materials science. While specific experimental data

for this compound remains sparse in public literature, this guide provides the necessary

framework for its comprehensive characterization. The computational data suggests a polar,

hydrophilic molecule, and the detailed protocols for determining melting point, solubility, and

pKa offer a clear path for researchers to generate the robust experimental data needed to

unlock its full potential. Adherence to these validated methodologies will ensure the creation of

a high-quality physicochemical profile, enabling informed decisions in any research and

development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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